1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol

Description

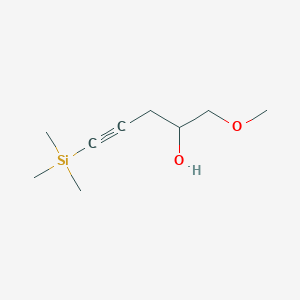

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol is a synthetic organosilicon compound featuring a hydroxyl group at the C2 position, a methoxy group at C1, and a trimethylsilyl (TMS)-protected alkynyl group at C3. This structural motif combines steric bulk (from TMS) with polar functional groups (hydroxyl and methoxy), making it valuable in organic synthesis as a building block for complex molecules.

Properties

IUPAC Name |

1-methoxy-5-trimethylsilylpent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2Si/c1-11-8-9(10)6-5-7-12(2,3)4/h9-10H,6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIFHUXBJAXWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC#C[Si](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 5-(trimethylsilyl)pent-4-yn-1-ylmagnesium bromide as a key intermediate . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like N-methyl-2-pyrrolidone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its unique structure makes it a valuable tool in studying biological pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The methoxy and trimethylsilyl groups play a crucial role in modulating its reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol with structurally related compounds:

Physical and Spectral Properties

- Boiling Points/Solubility : TMS-containing compounds (e.g., 5-TMS-pent-2-en-4-yn-1-ol) are typically oils with moderate polarity, soluble in THF or dichloromethane .

- Spectroscopic Data :

Research Findings and Trends

- Catalytic Applications : Ni- and Pd-catalyzed reactions leverage the TMS group’s directing effects for stereocontrol .

- Environmental Impact : Hydrothermal carbonization byproducts (e.g., 1-methyl-3,5-bis(TMS-oxy)-benzene) suggest TMS compounds may persist in high-temperature processes, warranting further study .

Biological Activity

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a methoxy group and a trimethylsilyl moiety, contribute to its reactivity and interactions with biological systems. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various chemical reactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various compounds related to this compound. For instance, extracts from related species have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species . While direct studies on this compound are sparse, its structural analogs suggest potential efficacy in this area.

Cytotoxicity

The cytotoxic effects of compounds similar to this compound have been assessed in various cancer cell lines. For example, studies on structurally related compounds indicate that they can exhibit dose-dependent cytotoxicity against tumor cells, suggesting that this compound may also possess similar properties .

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various synthesized analogs of this compound on A549 lung cancer cells. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, supporting their potential as anticancer agents .

- Antimicrobial Efficacy : Research on extracts containing similar structural motifs has shown promising antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 500 µg/mL . This suggests that this compound could be further investigated for its potential antimicrobial properties.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.